molecular formula C8H14O3 B1418518 2-(Cyclopentyloxy)propanoic acid CAS No. 854673-20-4

2-(Cyclopentyloxy)propanoic acid

Cat. No.: B1418518
CAS No.: 854673-20-4
M. Wt: 158.19 g/mol
InChI Key: AFGBXZOYRLZLGP-UHFFFAOYSA-N
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Description

While direct synthesis details for this compound are absent in the provided evidence, analogous synthetic routes for structurally related propanoic acid derivatives (e.g., tert-butoxycarbonyl-protected amino acids in ) suggest that similar strategies—such as esterification, etherification, or nucleophilic substitution—could be employed .

Properties

IUPAC Name

2-cyclopentyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBXZOYRLZLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854673-20-4
Record name 2-(cyclopentyloxy)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)propanoic acid typically involves the reaction of cyclopentanol with propanoic acid under specific conditions. One common method includes the esterification of cyclopentanol with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 2-(Cyclopentyloxy)propanoic acid may involve a one-pot synthesis method, where the reactants are combined in a single reaction vessel. This method simplifies the process and increases the yield, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclopentyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted propanoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-(Cyclopentyloxy)propanoic acid is characterized by the following chemical formula:

  • Molecular Formula : C₈H₁₄O₃
  • CAS Number : 854673-20-4

The compound features a cyclopentyl group attached to a propanoic acid backbone, which contributes to its distinct reactivity and interaction with biological systems.

Chemistry

Synthesis and Building Block :
2-(Cyclopentyloxy)propanoic acid serves as an essential building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Amidation : Interacting with amines to produce amides.

These reactions are crucial for developing pharmaceuticals and agrochemicals.

Biology

Biological Activity :
Research indicates that 2-(cyclopentyloxy)propanoic acid has potential applications in biological studies, particularly in enzyme inhibition and protein-ligand interactions. Its structural features allow it to modulate the activity of specific enzymes, making it a candidate for drug development.

  • Enzyme Inhibition Studies : The compound can be evaluated for its ability to inhibit enzymes involved in metabolic pathways, which is vital for understanding disease mechanisms and developing new therapeutics.

Industrial Applications

Buffering Agent :
In industrial applications, 2-(cyclopentyloxy)propanoic acid is utilized as a non-ionic organic buffering agent. It is effective in maintaining pH levels in biological assays and cell cultures, particularly within the pH range of 6-8.5. This property is essential for various biochemical processes that require stable pH conditions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-(cyclopentyloxy)propanoic acid on a specific enzyme involved in lipid metabolism. The results demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Researchers utilized 2-(cyclopentyloxy)propanoic acid as a precursor in the synthesis of novel chiral compounds. The study highlighted its effectiveness in asymmetric synthesis, yielding high enantiomeric excesses, which is crucial for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(cyclopentyloxy)propanoic acid with key analogs, focusing on substituents, physical properties, toxicity, and applications. Data are derived from the provided evidence where applicable.

Compound Name Molecular Formula Substituent Water Solubility Toxicity Applications/Notes References
2-(Cyclopentyloxy)propanoic acid C₈H₁₄O₃ Cyclopentyl ether Likely low¹ Not explicitly reported² Potential pharmaceutical intermediates³ Inferred
2-(2,4-Dichlorophenoxy)propanoic acid C₉H₈Cl₂O₃ 2,4-Dichlorophenyl ether Insoluble Herbicide (Dichloroprop); acute toxicity possible Agricultural herbicide
2-(4-Chloro-2-methylphenoxy)propionic acid C₁₀H₁₁ClO₃ 4-Chloro-2-methylphenyl ether Not reported Very toxic; requires workplace controls Limited due to high toxicity
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S Thiophene ring Not reported Acute toxicity (oral, dermal, inhalation) Research and development
2-(Benzyloxy)propanoic acid C₁₀H₁₂O₃ Benzyl ether Not reported Not explicitly reported Synthetic intermediate
(2S)-2-(Naphthalen-2-yloxy)propanoic acid C₁₃H₁₂O₃ Naphthyl ether Not reported Not explicitly reported Specialty chemicals

¹Inferred from low solubility of cyclopentyl-containing analogs (e.g., ).
²Toxicity data for cyclopentyl derivatives are sparse; aliphatic ethers generally exhibit lower acute toxicity compared to chlorinated aromatics.
³Suggested based on cyclopentyl’s role in drug design (e.g., mentions cyclopentyl carbamoyl groups in bioactive compounds).

Key Differences in Physicochemical Properties

  • Substituent Effects: Cyclopentyl ether: The aliphatic cyclopentyl group likely reduces water solubility compared to polar substituents but may improve lipid solubility, enhancing membrane permeability in biological systems. This contrasts sharply with 2,4-dichlorophenoxy derivatives, which are highly lipophilic and persistent environmental contaminants . Aromatic vs. Aliphatic Ethers: Chlorinated aryl ethers (e.g., 2,4-Dichlorophenoxy) exhibit higher toxicity and environmental persistence due to bioaccumulation, whereas cyclopentyl ethers are less likely to persist in ecosystems .

Toxicity and Regulatory Considerations

  • Chlorinated Phenoxy Derivatives: 2-(2,4-Dichlorophenoxy)propanoic acid (Dichloroprop) is classified as a herbicide with acute toxicity risks. Workplace exposure mandates air sampling and medical monitoring under OSHA standards .
  • Thiophene Derivatives: 2-(Thiophen-2-yl)propanoic acid is categorized as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), necessitating stringent handling protocols .
  • Cyclopentyl Analogs : While specific data are lacking, structurally similar cyclopentyl-containing compounds (e.g., ) are often used in pharmaceuticals under controlled synthesis conditions, suggesting moderate toxicity profiles.

Biological Activity

Overview

2-(Cyclopentyloxy)propanoic acid, with the chemical formula C8_8H14_{14}O3_3, is a carboxylic acid characterized by a cyclopentyloxy group attached to a propanoic acid backbone. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

  • Molecular Weight : 158.20 g/mol
  • Solubility : Soluble in water and organic solvents
  • IUPAC Name : 2-cyclopentyloxypropanoic acid

The biological activity of 2-(Cyclopentyloxy)propanoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. As a carboxylic acid, it can participate in biochemical reactions such as enzyme inhibition and receptor binding, influencing various cellular processes.

1. Enzyme Inhibition

Research indicates that 2-(Cyclopentyloxy)propanoic acid may inhibit certain enzymes, particularly phospholipases, which are crucial in lipid metabolism and signaling pathways. For example, studies have shown that compounds with similar structures can inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis .

2. Antidepressant Potential

Similar compounds have been studied for their potential antidepressant effects. For instance, rolipram, a PDE4 inhibitor with structural similarities, has demonstrated efficacy in preclinical models of depression . This suggests that 2-(Cyclopentyloxy)propanoic acid may also exhibit mood-enhancing properties through modulation of phosphodiesterase activity.

3. Anti-inflammatory Effects

The compound's carboxylic acid functionality may confer anti-inflammatory properties by modulating inflammatory pathways. Research into related compounds has shown promising results in reducing inflammation through the inhibition of pro-inflammatory mediators.

Study on PLA2G15 Inhibition

A significant study evaluated the inhibition of PLA2G15 by various compounds, including those structurally related to 2-(Cyclopentyloxy)propanoic acid. The findings indicated that certain compounds could inhibit PLA2G15 with IC50_{50} values less than 1 mM, correlating with their potential to induce phospholipidosis .

CompoundIC50_{50} (µM)Effect
Fosinopril0.18Strong inhibitor
RolipramNot specifiedAntidepressant effects

Pharmacological Evaluation

In a pharmacological evaluation of similar compounds, it was noted that modifications in the cyclopentyl group could significantly affect the biological activity and selectivity towards different targets, emphasizing the importance of structural nuances in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Cyclopentyloxy)propanoic acid, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
Propanoic AcidSimple CarboxylicBasic metabolic functions
CyclopentanolAlcoholSolvent properties
RolipramPDE4 InhibitorAntidepressant effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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